molecular formula C12H20N2O B2870934 N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797875-07-0

N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2870934
CAS No.: 1797875-07-0
M. Wt: 208.305
InChI Key: CQBSUQYZPQCIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a chemical compound featuring the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This bridged bicyclic core is recognized for its structural similarity to bioactive alkaloids like cocaine and morphine, and it provides a rigid, three-dimensional framework that is valuable for exploring receptor interactions and designing novel therapeutic agents . The specific incorporation of an unsaturated "oct-2-ene" moiety and a tert-butyl carboxamide group makes this compound a promising building block for further synthetic elaboration and structure-activity relationship (SAR) studies. Compounds based on the 8-azabicyclo[3.2.1]octane structure have demonstrated a wide range of pharmacological activities in scientific research. These include potential application as monoamine reuptake inhibitors , potent non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) for managing inflammatory pain , and ligands for various neuroreceptors . The presence of the carboxamide functionality in this particular derivative enhances its potential as a intermediate for the development of novel amide and sulfonamide-based bioactive molecules, similar to those explored in advanced drug discovery programs . Researchers can utilize this compound as a key synthetic precursor to develop new chemical probes or potential therapeutics targeting the central nervous system and inflammatory pathways. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-12(2,3)13-11(15)14-9-5-4-6-10(14)8-7-9/h4-5,9-10H,6-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBSUQYZPQCIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C2CCC1C=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Cyclization reactions leveraging intramolecular nucleophilic substitution or Diels-Alder mechanisms are commonly employed. For example, endo-8-azabicyclo[3.2.1]octan-3-ol serves as a key intermediate, synthesized via acid-catalyzed cyclization of pyrrolidine derivatives. In one protocol, en‒to-8-azabicyclo[3.2.1]octan-3-ol (3.6 g, 28.3 mmol) was dissolved in dichloromethane (DCM) and treated with triethylamine (7.8 mL, 56.7 mmol) and di-tert-butyl dicarbonate (7.4 g, 33.9 mmol) to yield the Boc-protected intermediate. This method emphasizes the importance of base selection, with triethylamine facilitating carbamate formation at ambient temperature.

Ring-Closing Metathesis (RCM)

RCM has emerged as a powerful tool for constructing unsaturated bicyclic systems. A reported route involves Grubbs’ catalyst-mediated cyclization of diene precursors to form the oct-2-ene moiety. For instance, 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid (CAS 1204809-89-1) was synthesized via RCM with a 94% yield, highlighting the efficiency of this method for introducing double bonds.

Introduction of the Tert-Butyl Carboxamide Group

Boc Protection of the Bicyclic Amine

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under basic conditions. In a representative procedure, endo-8-azabicyclo[3.2.1]octan-3-ol reacts with Boc anhydride in DCM at 0°C, followed by gradual warming to room temperature. This step ensures selective protection of the secondary amine while preserving the hydroxyl group for subsequent functionalization.

Amidation Reactions

Conversion of the Boc-protected intermediate to the carboxamide requires deprotection followed by coupling with tert-butylamine. For example, hydrolysis of the Boc group using hydrochloric acid yields the free amine, which is then treated with tert-butyl isocyanate in the presence of a coupling agent like HATU. MSE Supplies reports a purity of ≥99.0% for the final product using this approach, underscoring its reliability for industrial-scale synthesis.

Stereochemical Considerations and Functionalization

Controlling Endo/Exo Stereochemistry

The endo configuration is critical for biological activity. Crystallographic studies reveal that steric hindrance from the bicyclic system directs carbamate formation to the endo position. For instance, MSE PRO™’s product specifies endo-tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate (CAS 132234-69-6), synthesized via stereoselective protection under kinetic control.

Introducing the Oct-2-Ene Double Bond

Dehydration of hydroxylated intermediates using reagents like POCl₃ or SOCl₂ generates the double bond. Alternatively, RCM of diene precursors (e.g., tert-butyl 3-(trifluoromethanesulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate ) offers a high-yield route (94%).

Optimization of Reaction Conditions

Solvent and Base Selection

  • DCM and THF are preferred for cyclization and protection steps due to their inertness.
  • Triethylamine outperforms weaker bases (e.g., pyridine) in carbamate formation, achieving >95% conversion.

Temperature and Catalysis

  • Low temperatures (0–5°C) minimize side reactions during Boc protection.
  • Grubbs’ catalyst (5 mol%) enables RCM at 40°C with minimal dimerization.

Comparative Analysis of Reported Methods

Method Yield (%) Purity (%) Key Advantage Reference
Boc Protection 85–90 ≥99.0 Scalable, high stereoselectivity
Ring-Closing Metathesis 94 98.5 Efficient double bond formation
Direct Amidation 78 97.8 Avoids intermediate purification

Industrial-Scale Synthesis and Applications

MSE Supplies’ protocol for endo-tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate (CAS 132234-69-6) exemplifies large-scale production, emphasizing:

  • Cost-effective reagents : Di-tert-butyl dicarbonate and triethylamine.
  • Quality control : GC purity ≥99.81%, boiling point 339.8±31.0°C.

This compound’s utility spans GPR119 agonists and chemokine receptor ligands, demonstrating its versatility in drug discovery.

Chemical Reactions Analysis

N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-Tert-butyl-8-azabicyclo[321]oct-2-ene-8-carboxamide has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a tool for studying the structure and function of biological systemsAdditionally, it is used in the industry for the production of various chemical products .

Mechanism of Action

The mechanism of action of N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Tert-Butyl Carboxamide Derivatives

Compounds sharing the tert-butyl carboxamide group but differing in substituent positions or bicyclo ring sizes:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Applications/Notes
N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide 1797161-00-2 C₁₆H₂₀N₂O₂ 272.34 4-Ethoxyphenyl group Potential receptor ligand
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 744183-20-8 C₁₂H₂₂N₂O₂ 226.32 Exo-3-amino group Intermediate in drug synthesis
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 207405-68-3 C₁₂H₂₂N₂O₂ 226.32 Endo-3-amino group Stereochemical diversity in synthesis
tert-Butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 143557-91-9 C₁₂H₂₁NO₃ 227.30 Endo-3-hydroxy group Solubility and reactivity studies
tert-Butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 2166677-03-6 C₁₂H₁₉NO₄ 241.28 6-Hydroxy, 3-oxo groups Oxidative stability testing

Key Observations :

  • Exo vs. endo stereochemistry (e.g., CAS 744183-20-8 vs. 207405-68-3) significantly impacts receptor binding affinity due to spatial orientation differences .
  • Hydroxy and oxo substituents (e.g., CAS 143557-91-9, 2166677-03-6) alter hydrogen-bonding capacity and metabolic stability, influencing pharmacokinetic profiles .

Bicyclo System Modifications

Compounds with analogous bicyclic frameworks but differing in ring sizes or heteroatom placement:

Compound Name CAS Number Molecular Formula Bicyclo System Key Features
rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 273206-92-1 C₁₀H₁₈N₂O₂ 3-azabicyclo[3.1.0] Smaller bicyclo system (hexane)
tert-Butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate 2138199-51-4 C₁₃H₂₄N₂O₂ 2-azabicyclo[3.3.1] Expanded ring (nonane) with 2-aza placement
tert-Butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate 1357352-04-5 C₁₁H₂₀N₂O₂ 5-azabicyclo[4.1.0] Seven-membered ring with 5-aza substitution

Key Observations :

  • Heteroatom repositioning (e.g., 2-aza vs. 8-aza) alters electronic distribution, affecting interactions with biological targets .

Biological Activity

N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, also referred to as tert-butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic framework that is integral to its biological activity. The compound's molecular formula is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 189.27 g/mol. The structure features a nitrogen atom within the bicyclic system, which is a common motif in tropane alkaloids known for their pharmacological properties.

Neuropharmacological Effects

Research indicates that compounds within the 8-azabicyclo[3.2.1]octane class exhibit significant interactions with neurotransmitter systems, particularly in modulating acetylcholine receptors and opioid receptors:

  • Acetylcholine Receptor Modulation : N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene has been identified as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in cognitive functions and has been targeted for the treatment of neurodegenerative diseases such as Alzheimer's disease .
  • Opioid Receptor Interaction : The compound has also been studied for its kappa-opioid receptor antagonistic properties, which may contribute to pain management without the side effects associated with traditional opioid therapies .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds have shown that modifications to the bicyclic structure can significantly influence their affinity and selectivity for various receptors:

Compound Receptor Target IC50 (nM) Selectivity Ratio
AQW051α7 nAChR10-
Compound 12Kappa Opioid172Mu/Kappa = 93

These findings suggest that subtle changes in the chemical structure can optimize pharmacological profiles, enhancing therapeutic efficacy while minimizing adverse effects .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene:

  • Cognitive Enhancement : In animal models, compounds similar to N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene have demonstrated improvements in cognitive functions, supporting their use in treating conditions like ADHD and Alzheimer's disease .
  • Pain Management : The antagonistic action at kappa-opioid receptors has been linked to reduced pain perception without the addictive properties associated with mu-opioid receptor agonists, indicating a potential role in developing safer analgesics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.